An In-depth Technical Guide to 3-Chloro-2-fluoro-N-methylaniline Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 3-Chloro-2-fluoro-N-methylaniline Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-fluoro-N-methylaniline hydrochloride (CAS No. 1187386-17-9) is a substituted aniline derivative of significant interest in synthetic organic chemistry.[1][2][3] As a halogenated aromatic amine, it serves as a versatile chemical building block for the construction of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of chloro, fluoro, and N-methyl groups on the aniline scaffold imparts unique electronic and steric properties, influencing reactivity and the physiological activity of its downstream products. This guide provides a comprehensive technical overview of its chemical identity, a logical framework for its synthesis based on established chemical transformations, detailed analytical methodologies for its characterization, and a discussion of its role as a key intermediate in the development of targeted therapeutics.
Chemical Identity and Physicochemical Properties
Proper identification is the cornerstone of all chemical research and development. 3-Chloro-2-fluoro-N-methylaniline hydrochloride is identified by the CAS number 1187386-17-9.[1][3] Its structure combines a chlorinated and fluorinated benzene ring with an N-methylated amino group, presented as a hydrochloride salt to improve stability and handling.
| Property | Value | Source(s) |
| CAS Number | 1187386-17-9 | [1][2] |
| IUPAC Name | 3-chloro-2-fluoro-N-methylaniline;hydrochloride | |
| Molecular Formula | C₇H₈Cl₂FN | |
| Molecular Weight | 196.05 g/mol | |
| InChI Key | CPSXPLGCRPJSPX-UHFFFAOYSA-N | |
| Canonical SMILES | CNC1=C(C(=CC=C1)F)Cl.Cl | |
| Appearance | Typically an off-white to light-colored solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred |
Synthesis and Manufacturing Rationale
A plausible and efficient route starts from 3-Chloro-2-fluoroaniline (CAS: 2106-04-9), a commercially available precursor. The key transformation is the selective N-methylation of the secondary amine.
Caption: Proposed synthetic workflow for 3-Chloro-2-fluoro-N-methylaniline HCl.
Step 1: N-Methylation of 3-Chloro-2-fluoroaniline
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Rationale: This step introduces the methyl group onto the nitrogen atom. The choice of a methylating agent and a non-nucleophilic base is critical to prevent side reactions and ensure high yield. Using a base like potassium hydroxide or sodium hydroxide is a cost-effective approach for large-scale production.[4]
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Procedure:
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To a stirred solution of 3-Chloro-2-fluoroaniline (1.0 eq.) in a suitable solvent such as acetonitrile or THF, add a powdered, anhydrous base like potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.).[4]
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Add a methylating agent, such as dimethyl sulfate (DMS, 1.1 eq.) or methyl iodide (MeI, 1.1 eq.), dropwise at room temperature. An exothermic reaction may be observed.
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Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or HPLC until the starting material is consumed.
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Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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The resulting crude oil (the free base, 3-Chloro-2-fluoro-N-methylaniline) can be purified by vacuum distillation or column chromatography, though it is often carried forward to the next step without extensive purification.
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Step 2: Hydrochloride Salt Formation
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Rationale: Converting the oily or liquid free base into a solid hydrochloride salt greatly improves its stability, shelf-life, and ease of handling, which are critical attributes for a pharmaceutical intermediate.
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Procedure:
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Dissolve the crude 3-Chloro-2-fluoro-N-methylaniline free base in a minimal amount of a suitable organic solvent, such as isopropanol (IPA), ethyl acetate, or diethyl ether.
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Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) with stirring.
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The hydrochloride salt will precipitate as a solid. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.
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Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final product.
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Applications in Research and Drug Development
Substituted anilines are foundational building blocks in medicinal chemistry.[5] The specific substitution pattern of 3-Chloro-2-fluoro-N-methylaniline hydrochloride makes its core structure, 3-chloro-2-fluoroaniline, a valuable intermediate for synthesizing targeted therapies, particularly in oncology.
Case Study: Precursor to AZD8931 (Sapitinib)
A compelling example demonstrating the utility of this chemical scaffold is the synthesis of AZD8931 (Sapitinib), a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) signaling pathways. The immediate precursor, 3-Chloro-2-fluoroaniline , is a critical component that forms the "warhead" of the inhibitor, binding to the kinase domain.
A peer-reviewed paper in Bioorganic & Medicinal Chemistry Letters details the synthesis of the reference standard for AZD8931, where 3-chloro-2-fluoroaniline is coupled with a quinazoline core to form the final active pharmaceutical ingredient (API). This highlights the direct and critical role of this aniline derivative in the development of advanced cancer therapeutics. While this example uses the primary amine, the N-methylated derivative is explored for modulating properties like solubility, cell permeability, and metabolic stability.
Caption: Role of the 3-chloro-2-fluoroaniline scaffold in API synthesis.
Analytical Methodologies
Ensuring the purity and identity of a chemical intermediate is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for analyzing substituted anilines.
HPLC with UV detection is the preferred method for routine purity analysis and reaction monitoring due to its high resolution and sensitivity for aromatic amines.
| Parameter | Recommended Conditions | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid ensures the protonation of the amine for sharp peak shapes. |
| Elution | Gradient elution (e.g., 10% B to 90% B over 20 min) | Effectively separates the main compound from potential impurities and starting materials. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 254 nm | Aromatic ring provides strong absorbance at this wavelength. |
| Sample Prep | Dissolve ~1 mg in 10 mL of 50:50 Acetonitrile/Water. Filter through a 0.45 µm filter. | Ensures sample is free of particulates and compatible with the mobile phase. |
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Preparation of Solutions:
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Prepare Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). Degas both solvents.
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Accurately weigh ~10 mg of the hydrochloride salt and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
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Instrumentation Setup:
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Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
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-
Analysis:
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Inject a blank (diluent) to identify any system peaks.
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Inject the sample solution (e.g., 10 µL).
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Run the gradient method and record the chromatogram.
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Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.
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Safety, Handling, and Storage
As with all halogenated aromatic amines, 3-Chloro-2-fluoro-N-methylaniline hydrochloride and its precursors should be handled with care. The safety information is derived from data sheets of closely related compounds, such as 3-chloro-2-methylaniline and 3-chloro-2-fluoroaniline.
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Hazard Classification:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
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Skin Corrosion/Irritation: Causes skin irritation.
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Eye Damage/Irritation: Causes serious eye irritation/damage.
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Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
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Personal Protective Equipment (PPE):
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate filter.
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Handling and Storage:
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Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
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Keep the container tightly closed. The hydrochloride salt form is generally stable under normal conditions.
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Avoid creating dust. Wash hands thoroughly after handling.
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Conclusion
3-Chloro-2-fluoro-N-methylaniline hydrochloride is a specialized chemical intermediate with significant potential for researchers in drug discovery and process development. Its value is derived from the unique properties imparted by its halogen and N-methyl substituents. By understanding its logical synthesis, appropriate analytical characterization methods, and its demonstrated role as a precursor to complex therapeutic agents like kinase inhibitors, scientists can effectively leverage this compound to advance their research and development objectives. Adherence to strict safety protocols is essential when handling this and related compounds.
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